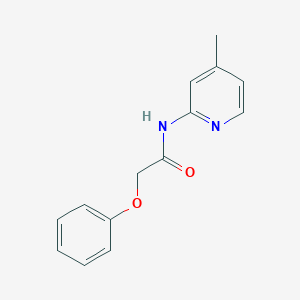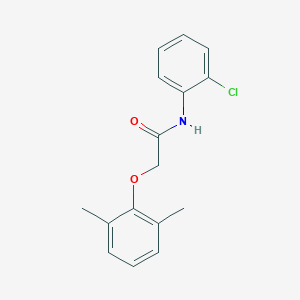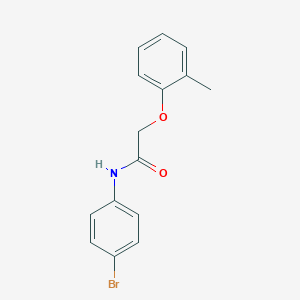
N-(4-methyl-2-pyridinyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-pyridinyl)-2-phenoxyacetamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with a methyl group at the 4-position and an acetamide group linked to a phenoxy moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-pyridinyl)-2-phenoxyacetamide typically involves the reaction of 4-methyl-2-aminopyridine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methyl-2-pyridinyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or thiolates can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxyacetamides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-methyl-2-pyridinyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a phenoxy group.
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide: Contains a benzamide moiety instead of a phenoxyacetamide group.
Uniqueness
N-(4-methyl-2-pyridinyl)-2-phenoxyacetamide is unique due to its specific combination of a pyridine ring with a phenoxyacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H14N2O2 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
N-(4-methylpyridin-2-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C14H14N2O2/c1-11-7-8-15-13(9-11)16-14(17)10-18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,15,16,17) |
Clé InChI |
RBZJOGFRMUKDMH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)COC2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=NC=C1)NC(=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Ethyl 3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B312593.png)
![Ethyl 3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B312594.png)
